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Cat. No.: B12823724 Get Quote

Executive Summary & Technical Context[1][2][3][4]
[5]
Fmoc-D-Lys-OAll.HCl (N-

-Fmoc-D-lysine allyl ester hydrochloride) is a critical orthogonal building block in solid-phase
peptide synthesis (SPPS). Unlike standard lysine derivatives (e.g., Fmoc-Lys(Boc)-OH), this
compound features a free

-amine and an allyl-protected C-terminus. This unique architecture allows for "head-to-tail"
cyclization or side-chain functionalization prior to resin cleavage.

For drug development professionals, validating the identity and purity of this intermediate is

paramount. Standard UV detection (254 nm) confirms the Fmoc group but fails to detect ester

hydrolysis or side-chain acylation. Mass Spectrometry (MS) provides the definitive structural

fingerprint.

This guide details the electrospray ionization (ESI) fragmentation behavior of Fmoc-D-Lys-
OAll.HCl, establishing a self-validating protocol for its differentiation from common impurities

and analogs.

Experimental Protocol: MS Acquisition
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To ensure reproducible fragmentation, the following "soft-ionization" protocol is recommended.

This method minimizes in-source decay while allowing sufficient energy for diagnostic MS/MS

fragmentation.

Methodology: Direct Infusion ESI-MS/MS
Sample Preparation:

Stock Solution: Dissolve 1 mg Fmoc-D-Lys-OAll.HCl in 1 mL MeOH (HPLC grade).

Working Solution: Dilute 10

L stock into 990

L of 50:50

:Acetonitrile + 0.1% Formic Acid. Final concentration

10

M.

Note: Avoid using DMSO if possible, as it suppresses ionization and complicates spectral

interpretation.

Instrument Parameters (Generic Q-TOF/Orbitrap):

Ionization Mode: Positive ESI (+).

Capillary Voltage: 3.5 kV.

Cone Voltage: 20 V (Low voltage preserves the labile allyl ester).

Source Temperature: 120 °C.

Collision Energy (CE): Ramp 15–35 eV for MS/MS experiments.

Data Acquisition:

Full Scan:
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100–1000.

Targeted MS/MS: Select precursor

409.20.

Fragmentation Mechanism & Diagnostic Ions[1][4]
[6][7][8]
The mass spectrum of Fmoc-D-Lys-OAll.HCl is dominated by the stability of the fluorenyl

group and the lability of the ester bond.

Precursor Identification
Formula:

(Free cation).

Monoisotopic Mass: 408.20 Da.

Observed Precursor $[M+H]^+

m/z$ 409.20.

Note on Salt: The HCl counterion dissociates in the ESI source; chloride ions (

) may be seen in negative mode but are irrelevant for positive mode structural confirmation.

Primary Fragmentation Channels (MS/MS of 409.2)
Upon collision-induced dissociation (CID), the molecule follows three distinct pathways:

Fmoc Cleavage (The "Signature" Pathway): The weakest bond is the

carbamate linkage. Cleavage yields the stabilized dibenzofulvene carbocation.

Diagnostic Ion:

179.08 (Dibenzofulvene cation).
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Significance: Confirms the presence of the N-terminal Fmoc group.

Ester Hydrolysis/Loss: The allyl ester is relatively stable but can be lost as allyl alcohol

neutral loss or allyl radical depending on energy.

Fragment:

.

Fragment:

.

Lysine Immonium Formation: High-energy fragmentation shatters the peptide backbone,

leaving the internal immonium ion characteristic of the Lysine side chain.

Diagnostic Ion:

84.08 (

).

Significance: Confirms the Lysine core structure.

Visualization of Fragmentation Pathways
The following diagram maps the logical flow of ion generation, providing a visual reference for

spectral interpretation.
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Figure 1: ESI-MS/MS fragmentation tree for Fmoc-D-Lys-OAll.HCl. The

179 and

84 ions serve as the primary "fingerprint" markers.

Comparative Performance Analysis
To validate Fmoc-D-Lys-OAll.HCl, one must distinguish it from its common synthesis

alternatives: the free acid (Fmoc-Lys-OH) and the side-chain protected variant (Fmoc-Lys(Boc)-

OH).

Diagnostic Ion Table
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Feature
Fmoc-D-Lys-

OAll.HCl
Fmoc-Lys(Boc)-OH Fmoc-Lys-OH

Precursor (

)
409.2 469.3 369.2

Fmoc Signature 179 (Strong) 179 (Strong) 179 (Strong)

Side Chain Marker 84 (Lys Immonium) 369 ($[M - Boc]^+ $) 84 (Lys Immonium)

Unique Loss -41 Da (Allyl) -100 Da (Boc)
-18 Da (

)

Stability (Acid) High (Stable to TFA) Low (Labile to TFA) High

Performance Insights
Vs. Fmoc-Lys(Boc)-OH: The primary risk in using Fmoc-D-Lys-OAll is confusion with Boc-

protected variants.

Differentiation: In MS, the Boc group is highly labile. Even at low cone voltages, Fmoc-

Lys(Boc)-OH often shows a significant peak at

369 (Loss of Boc). Fmoc-D-Lys-OAll does not show this loss; its ester bond is more robust
in the gas phase than the Boc carbamate.

Implication: If you see a cluster at

469

369, you have the Boc derivative, not the Allyl ester.

Vs. Fmoc-Lys-OH (Hydrolysis Product): Improper storage (moisture) causes hydrolysis of the

allyl ester.

Differentiation: The presence of a peak at

369.2 co-eluting with the main peak indicates degradation.
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Quantification: The ratio of

intensities can serve as a semi-quantitative purity check.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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